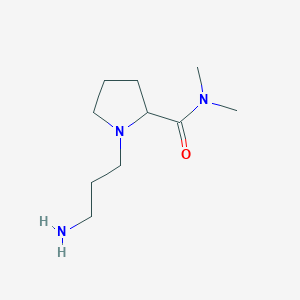

1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide" is a derivative of pyrrolidine carboxamide, which is a class of compounds known for their potential biological activities. The papers provided do not directly discuss this specific compound but offer insights into related structures and their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of related N-(aminoalkyl) pyrrole carboxamides involves constructing aminoalkyl chains on the pyrrole carboxylic acid nuclei. A general procedure mentioned in the first paper involves utilizing 2-pyridone for this purpose. This method could potentially be adapted for the synthesis of "1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide" by modifying the aminoalkyl chain length and the substitution pattern on the pyrrole nucleus .

Molecular Structure Analysis

While the specific molecular structure of "1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide" is not discussed, the second paper provides insights into the molecular interactions that can be expected in similar compounds. The carboxamide group can engage in N-H...O hydrogen bonding and C-H...O interactions, which could be relevant for the compound , potentially affecting its crystal structure and stability .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide" can be inferred from the general behavior of pyrrolidine carboxamides. These compounds typically exhibit solid-state properties influenced by their ability to form hydrogen bonds. The third paper discusses the synthesis of N-alkyl pyridine carboxamides and their characterization using IR, 1H NMR, and ESI-MS, which are techniques that could also be applied to analyze the physical and chemical properties of the compound .

Applications De Recherche Scientifique

1. Biological Metabolite and Physiological Role

1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide is identified as a physiological excretory product in human and rat urine. It derives from spermidine and is a significant metabolite in the degradation process of polyamines. The formation of this compound is catalyzed by an aminoguanidine sensitive enzyme, and its presence in urine indicates its role in the physiological metabolism of spermidine and related polyamines (Seiler & Knödgen, 1983).

2. Role in Anti-inflammatory and Analgesic Activities

Several derivatives of 1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide, including N-(3-Piperidinopropyl)-4,6-disubstituted-furo [3, 2-b] indole-2-carboxamide derivatives, have shown potent analgesic and anti-inflammatory activities. These properties were validated through the acetic acid writhing method in mice and the carrageenin edema method in rats, highlighting the compound's potential in developing analgesic and anti-inflammatory drugs (Nakashima et al., 1984).

3. Potential in Neuroleptic Drug Development

Benzamides of N,N-disubstituted ethylenediamines and related compounds, including analogs of 1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide, have shown potential as neuroleptics. These compounds have been evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential application in the treatment of psychosis (Iwanami et al., 1981).

Safety and Hazards

The product causes burns of eyes, skin and mucous membranes. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). Acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure) are some of the hazards associated with this compound .

Orientations Futures

Propriétés

IUPAC Name |

1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-12(2)10(14)9-5-3-7-13(9)8-4-6-11/h9H,3-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEMQWKACLUGAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN1CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)

![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)

![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530246.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)

![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)

![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)